
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a chemical compound known for its unique structure and properties This compound is part of the pyrazolone family, which is characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with dimethylformamide dimethyl acetal. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
科学研究应用
Chemistry
In chemistry, (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science .
作用机制
The mechanism of action of (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The dimethylamino group and nitrophenyl group play crucial roles in its binding to these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .
相似化合物的比较
Similar Compounds
- (Z)-4-((Dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one
- (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one
Uniqueness
What sets (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one apart from similar compounds is the presence of the nitrophenyl group. This group imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC 名称 |
(4E)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8+ |
InChI 键 |
DYEVIUBAPCNBQZ-XYOKQWHBSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
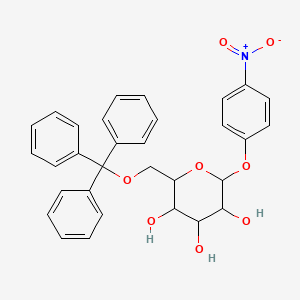
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)
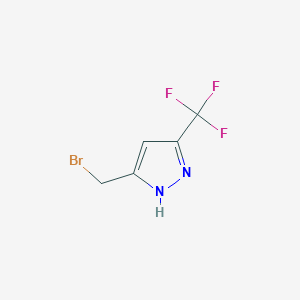
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)

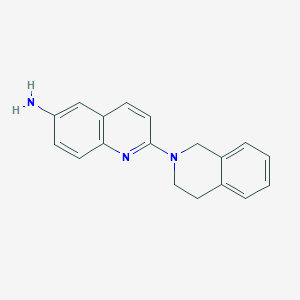

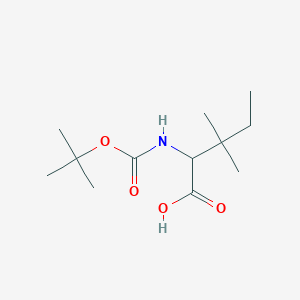
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
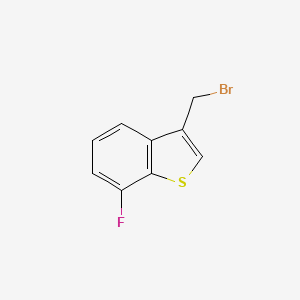
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
